Edicotinib hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of edicotinib hydrochloride involves multiple steps, starting with the preparation of the core imidazole structure. The key steps include:
Formation of the imidazole ring: This is typically achieved through a condensation reaction involving an aldehyde and an amine.
Introduction of the cyano group: This step involves the addition of a cyano group to the imidazole ring, often using cyanogen bromide.
Attachment of the pyridine ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: These parameters are carefully controlled to ensure complete reactions and minimize side products.
Purification methods: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Edicotinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The major product could be an oxidized derivative of the imidazole ring.
Reduction: The major product could be a reduced derivative of the pyridine ring.
Substitution: The major product could be a substituted derivative of the cyano group.
Scientific Research Applications
Edicotinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of CSF-1R and its effects on various biochemical pathways.
Biology: It is used to investigate the role of CSF-1R in cellular processes such as proliferation, differentiation, and survival.
Medicine: It has shown potential in treating conditions such as Alzheimer’s disease, cancer, and inflammatory diseases. .
Industry: It is used in the development of new therapeutic agents targeting CSF-1R.
Mechanism of Action
Edicotinib hydrochloride exerts its effects by selectively inhibiting the CSF-1R tyrosine kinase. This inhibition blocks the signaling pathways involved in the survival, proliferation, and differentiation of macrophages and microglia. By targeting CSF-1R, this compound reduces the production of proinflammatory cytokines and inhibits the growth of certain cancers .
Comparison with Similar Compounds
Similar Compounds
Icotinib: A tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).
Pexidartinib: Another CSF-1R inhibitor with a similar mechanism of action but different selectivity profile.
Uniqueness
Edicotinib hydrochloride is unique due to its high selectivity for CSF-1R and its ability to penetrate the blood-brain barrier. This makes it particularly effective in treating neurological conditions such as Alzheimer’s disease .
Properties
CAS No. |
1559069-92-9 |
---|---|
Molecular Formula |
C27H36ClN5O2 |
Molecular Weight |
498.1 g/mol |
IUPAC Name |
5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H35N5O2.ClH/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18;/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33);1H |
InChI Key |
GDFIUUZLRLJTSJ-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C.Cl |
Canonical SMILES |
CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C.Cl |
Origin of Product |
United States |
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